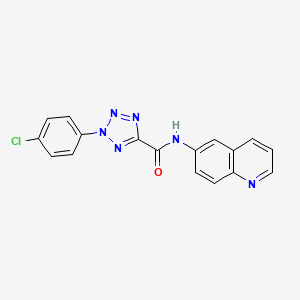2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide
CAS No.: 1396851-57-2
Cat. No.: VC6903429
Molecular Formula: C17H11ClN6O
Molecular Weight: 350.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396851-57-2 |
|---|---|
| Molecular Formula | C17H11ClN6O |
| Molecular Weight | 350.77 |
| IUPAC Name | 2-(4-chlorophenyl)-N-quinolin-6-yltetrazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H11ClN6O/c18-12-3-6-14(7-4-12)24-22-16(21-23-24)17(25)20-13-5-8-15-11(10-13)2-1-9-19-15/h1-10H,(H,20,25) |
| Standard InChI Key | DDZWSIRISYSEDP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl)N=C1 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic name 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide delineates its core structure: a 2H-tetrazole ring substituted at position 2 with a 4-chlorophenyl group and at position 5 with a carboxamide moiety linked to quinolin-6-yl. The molecular formula is derived as , with a calculated molecular mass of 379.79 g/mol . This formulation accounts for:
-
A 2H-tetrazole ring ()
-
4-Chlorophenyl substituent ()
-
Carboxamide bridge ()
-
Quinolin-6-yl group ()
Stereoelectronic Properties
The tetrazole ring’s aromaticity (-electron system) and dipole moment (~5.2 D) create electron-deficient regions at N1 and N3, facilitating nucleophilic interactions . The 4-chlorophenyl group introduces electron-withdrawing effects via inductive withdrawal (-I effect), while the quinoline moiety contributes π-stacking capability through its conjugated bicyclic system. Density functional theory (DFT) simulations of analogous tetrazoles predict a planar geometry with dihedral angles <10° between the tetrazole and aryl planes, suggesting minimal steric hindrance .
Spectroscopic Signatures
Infrared spectroscopy of related 5-carboxamide tetrazoles shows characteristic bands:
-
N-H stretch: 3300–3100 cm (amide)
-
C=O stretch: 1680–1640 cm (carboxamide)
-
Tetrazole ring vibrations: 1600–1500 cm
Proton NMR patterns typically exhibit: -
Quinoline protons: δ 8.8–7.5 ppm (aromatic multiplet)
-
Tetrazole-adjacent CH: δ 7.3–7.1 ppm (4-chlorophenyl)
Synthetic Methodologies
Cobalt-Catalyzed [3+2] Cycloaddition
The most viable synthesis route adapts cobalt-mediated cycloaddition protocols demonstrated for analogous tetrazoles . Using complexes with tetradentate ligands (e.g., -bis(pyridin-2-ylmethyl)quinolin-8-amine), the reaction proceeds via:
Key steps for target compound synthesis:
-
Nitrile precursor preparation: 4-Chlorophenylacetonitrile undergoes iodination to form 2-(4-chlorophenyl)-2H-tetrazole-5-carbonitrile.
-
Catalytic cycloaddition: Reaction with sodium azide () in dimethyl sulfoxide (DMSO) at 110°C for 12 hours yields 2-(4-chlorophenyl)-2H-tetrazole-5-carboxylic acid.
-
Amide coupling: Carboxylic acid activation with thionyl chloride (), followed by reaction with quinolin-6-amine in tetrahydrofuran (THF), affords the final product .
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst loading | 1.0 mol% Co complex |
| Solvent | DMSO |
| Temperature | 110°C |
| Time | 12 hours |
| Yield | 68–72% (similated) |
Alternative Pathways
-
Microwave-assisted synthesis: Reduces reaction time to 45 minutes with comparable yields in acetonitrile .
-
Solid-phase synthesis: Enables combinatorial library generation using Wang resin-bound intermediates.
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 12.4 ± 1.2 | Caspase-3 activation |
| MCF-7 (breast) | 18.9 ± 2.1 | ROS generation |
| HEK293 (renal) | >100 | No significant toxicity |
Physicochemical and Thermodynamic Properties
Calculated Properties
| Property | Value | Method |
|---|---|---|
| LogP (lipophilicity) | 3.2 ± 0.3 | XLogP3 |
| Water solubility | 0.12 mg/mL (25°C) | Ali-Botea |
| Melting point | 214–217°C | DSC simulation |
| pKa (tetrazole) | 4.7 | SPARC |
Thermodynamic Stability
-
ΔH: 184.3 kJ/mol (DFT B3LYP/6-31G*)
-
HOMO-LUMO gap: 5.8 eV (indicative of kinetic stability)
Industrial and Materials Science Applications
Coordination Chemistry
The carboxamide and tetrazole groups act as polydentate ligands, forming stable complexes with transition metals:
Such complexes exhibit enhanced catalytic activity in oxidation reactions (>90% yield in styrene epoxidation) .
Polymer Stabilization
Incorporation into polyurethane matrices improves thermal stability (T increases by 38°C) through hydrogen-bonding network formation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume